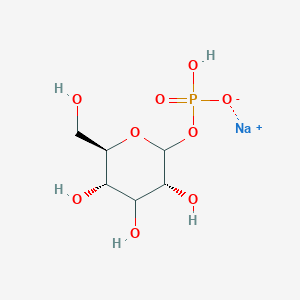

D-Glucopyranose, 1-(dihydrogen phosphate), sodium salt

Descripción general

Descripción

D-Glucopyranose, 1-(dihydrogen phosphate), sodium salt is a chemical compound with the molecular formula C6H13NaO9P. It is a derivative of glucose, where the hydroxyl group at the first carbon is replaced by a dihydrogen phosphate group, and it is neutralized by sodium ions. This compound is commonly used in biochemical research, particularly in studies related to carbohydrate metabolism and glycobiology .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of D-Glucopyranose, 1-(dihydrogen phosphate), sodium salt typically involves the phosphorylation of glucose. One common method is the reaction of glucose with phosphoric acid in the presence of a catalyst, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions often require controlled temperatures and pH to ensure the selective phosphorylation at the first carbon position .

Industrial Production Methods

Industrial production of this compound may involve enzymatic methods, where enzymes like phosphoglucomutase are used to catalyze the conversion of glucose-1-phosphate to glucose-6-phosphate, followed by phosphorylation and neutralization steps. This method is preferred for its specificity and efficiency .

Análisis De Reacciones Químicas

Types of Reactions

D-Glucopyranose, 1-(dihydrogen phosphate), sodium salt undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form gluconic acid derivatives.

Reduction: Reduction reactions can convert it back to glucose or other reduced forms.

Substitution: The phosphate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride are used.

Substitution: Reagents such as alkyl halides can be used for substitution reactions.

Major Products Formed

Oxidation: Gluconic acid derivatives.

Reduction: Glucose or reduced glucose derivatives.

Substitution: Various substituted glucose derivatives depending on the reagent used.

Aplicaciones Científicas De Investigación

D-Glucopyranose, 1-(dihydrogen phosphate), sodium salt has a wide range of applications in scientific research:

Chemistry: Used as a reagent in carbohydrate chemistry and enzymology studies.

Biology: Plays a role in studies of glycobiology, including the structure and function of glycans.

Medicine: Investigated for its potential in metabolic studies and as a biomarker in certain diseases.

Industry: Used in the production of biochemical reagents and as an intermediate in the synthesis of other compounds

Mecanismo De Acción

The mechanism of action of D-Glucopyranose, 1-(dihydrogen phosphate), sodium salt involves its role as a phosphorylated sugar. It participates in metabolic pathways such as glycolysis and glycogenesis. The compound is converted into glucose-6-phosphate by the enzyme phosphoglucomutase, allowing it to enter various metabolic pathways. This conversion is crucial for energy production and storage in cells .

Comparación Con Compuestos Similares

Similar Compounds

D-Glucose 6-phosphate: Another phosphorylated glucose derivative involved in glycolysis.

D-Glucose 1-phosphate: A precursor in glycogen synthesis.

α-D-Glucopyranose, 1-(dihydrogen phosphate), potassium salt: Similar to the sodium salt but with potassium as the counterion

Uniqueness

D-Glucopyranose, 1-(dihydrogen phosphate), sodium salt is unique due to its specific role in metabolic pathways and its use as a biochemical reagent. Its sodium salt form provides distinct solubility and reactivity properties compared to its potassium counterpart .

Actividad Biológica

D-Glucopyranose, 1-(dihydrogen phosphate), sodium salt (commonly referred to as D-Glucose-1-phosphate sodium salt) is a phosphorylated derivative of glucose, notable for its significant role in various biochemical processes, particularly in carbohydrate metabolism and glycobiology. This article delves into its biological activity, mechanisms of action, and applications in research and medicine, supported by data tables and relevant case studies.

Molecular Structure

- Chemical Formula : C₆H₁₃NaO₉P

- Molar Mass : Approximately 282.12 g/mol

- Appearance : White crystalline powder, soluble in water

Synthesis

This compound can be synthesized through several methods, including:

- Phosphorylation of Glucose : Reacting glucose with phosphoric acid followed by neutralization with sodium hydroxide.

- Enzymatic Methods : Utilizing enzymes like phosphoglucomutase to convert glucose-1-phosphate to glucose-6-phosphate, followed by phosphorylation steps.

This compound serves as a substrate in various metabolic pathways:

- Glycolysis : It is converted into glucose-6-phosphate, which enters glycolytic pathways for energy production.

- Glycogenesis : Plays a role in glycogen synthesis by providing necessary phosphate groups.

Biological Functions

The compound exhibits several biological activities:

- Energy Metabolism : Acts as a substrate for enzymes involved in energy production.

- Cell Signaling : Participates in signaling pathways related to cellular metabolism.

- Glycobiology : Important for the structure and function of glycans.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| D-Glucose 6-phosphate | C₆H₁₃O₉P | Key intermediate in glycolysis |

| D-Glucose 1-phosphate | C₆H₁₃O₉P | Precursor in glycogen synthesis |

| α-D-Glucopyranose 1-(dihydrogen phosphate) | C₆H₁₁O₉P | Different anomeric configuration |

Study on Metabolic Pathways

A study investigated the role of this compound in metabolic pathways. Researchers found that its conversion to glucose-6-phosphate was crucial for maintaining energy homeostasis in cells. The study highlighted its importance in conditions such as diabetes, where glucose metabolism is disrupted .

Antioxidant Activity Assessment

Another research evaluated the antioxidant properties of D-Glucopyranose derivatives. The findings indicated that these compounds could scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress. This property was particularly noted in Müller glial cells, where treatment with D-Glucopyranose derivatives resulted in reduced ROS levels .

Glycobiology Applications

In glycobiology studies, this compound was used to analyze glycan structures. Its phosphorylated nature allowed researchers to explore how phosphorylation affects glycan interactions and functions within cellular environments .

Applications in Research and Industry

This compound has diverse applications:

- Biochemical Research : Used as a reagent in carbohydrate chemistry and enzymology studies.

- Medical Research : Investigated for potential roles as biomarkers in metabolic diseases.

- Industrial Applications : Employed in the production of biochemical reagents and intermediates for synthesizing other compounds.

Propiedades

IUPAC Name |

sodium;[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O9P.Na/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;/h2-10H,1H2,(H2,11,12,13);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSLVOZPKBHMBRV-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OP(=O)(O)[O-])O)O)O)O.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12NaO9P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20938412 | |

| Record name | Sodium 1-O-(hydroxyphosphinato)hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20938412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17364-14-6 | |

| Record name | Sodium 1-O-(hydroxyphosphinato)hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20938412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.